4-Bromobenzoic anhydride

Medicinal Chemistry Diabetes Research Enzyme Inhibition

Standard aromatic anhydrides lack the electronic tuning required for optimized acyl transfer and downstream diversification. This para-bromo substituted analog delivers: - Enhanced carbonyl electrophilicity (Hammett σp = +0.23) for faster acid-catalyzed acylation - Halogen handle for Suzuki, Buchwald-Hartwig, or Ullmann cross-couplings post-acylation - High melting point (216°C) enabling facile recrystallization purification and ambient storage Direct precursor to 4-bromobenzohydrazide for hydrazone-Schiff base libraries (α-amylase IC50 as low as 0.21 μM vs acarbose 1.34 μM).

Molecular Formula C14H8Br2O3
Molecular Weight 384.02 g/mol
CAS No. 1633-33-6
Cat. No. B3244752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzoic anhydride
CAS1633-33-6
Molecular FormulaC14H8Br2O3
Molecular Weight384.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C14H8Br2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
InChIKeyIUILGHBUWUXVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzoic Anhydride: Technical Specifications


4-Bromobenzoic anhydride (CAS 1633-33-6, C14H8Br2O3, MW 384.02 g/mol) is a para-bromo substituted aromatic carboxylic anhydride, comprising two 4-bromobenzoyl moieties linked by an anhydride bond [1]. It is a white crystalline solid with a melting point of 216 °C and a predicted boiling point of 468.4 °C . The compound serves as a reactive acylating agent in organic synthesis, a building block for pharmaceutical intermediates, and a structural motif in materials science [1].

Electrophilic acylating agent with para-bromo activation
Bromine as functional handle for Pd-catalyzed cross-coupling
Crystalline solid with reported chiral lattice for enantioselective derivatization

4-Bromobenzoic Anhydride: Differentiation from Analogs


Simple substitution of 4-bromobenzoic anhydride with other aromatic anhydrides (e.g., benzoic anhydride or 4-chlorobenzoic anhydride) in synthetic protocols is not scientifically justified. The para-bromo substituent imparts distinct electronic and steric properties that directly modulate reaction rates, regioselectivity, and product yields in acyl transfer and cross-coupling reactions [1]. Furthermore, the bromine atom serves as a functional handle for subsequent transformations via metal-catalyzed cross-coupling, enabling downstream diversification not possible with unsubstituted or differently substituted analogs [2]. These differential features demand quantitative, evidence-based selection.

  • Electronic modulation Para-Br electron-withdrawing effect alters reaction rates and regioselectivity compared to H or Cl analogs
  • Functional handle mismatch Bromine enables downstream cross-coupling diversification not possible with unsubstituted or differently substituted anhydrides
  • Solid-state property differences Higher melting point and density may shift purification requirements and handling versus benzoic anhydride

4-Bromobenzoic Anhydride: Quantitative Evidence


α-Amylase Inhibition by Hydrazone-Schiff Bases

Derivatives synthesized from 4-bromobenzoic acid (the precursor acid to the anhydride) demonstrate potent α-amylase inhibition. In a series of 29 hydrazone-Schiff base derivatives, IC50 values ranged from 0.21 ± 0.01 μM to 5.50 ± 0.01 μM, with the most active compound (21) exhibiting an IC50 of 0.21 μM, significantly lower than the standard drug acarbose (IC50 = 1.34 ± 0.01 μM) [1]. This demonstrates that the 4-bromobenzoyl scaffold can yield inhibitors with up to ~6-fold improved potency over the clinical benchmark.

α-Amylase inhibition
Derivative context
IC50 0.21 μM (derivative 21)
Supports inhibitor screening from bromobenzoyl scaffold
Derivative-based comparison; acarbose IC50 1.34 μM
Medicinal Chemistry Diabetes Research Enzyme Inhibition

Chiral Resolution by Solid-Gas Reaction

Crystalline p-bromobenzoic anhydride exhibits intrinsic chirality in the solid state and can be exploited for enantioselective resolution of racemic amines via a solid-gas reaction. When ground crystals of p-bromobenzoic anhydride are exposed to racemic phenylethylamine vapor, the resulting amide product shows an enantiomeric excess of at least 20% for one enantiomer [1]. This property is unique to the chiral crystal lattice of p-bromobenzoic anhydride and is not exhibited by most achiral anhydrides.

Chiral resolution
Method context
≥20% ee via solid-gas reaction
Supports enantioselective amine derivatization
Crystal lattice dependent; preliminary data
Chiral Chemistry Crystal Engineering Enantiomeric Resolution

Electronic Modulation of Anhydride Reactivity

The para-bromo substituent (σp = 0.23) exerts an electron-withdrawing effect that increases the electrophilicity of the anhydride carbonyls relative to unsubstituted (σp = 0.00) or electron-donating (e.g., p-methoxy, σp = -0.27) analogs. In acid-catalyzed hydrolysis studies of para-substituted benzoic anhydrides, the reaction mechanism shifts from A2 to A1 as substituent electron-withdrawing character increases, with the A1 mechanism becoming more dominant for p-bromo and p-chloro derivatives compared to p-methyl or p-methoxy [1]. While specific rate constants for 4-bromobenzoic anhydride are not tabulated here, the established linear free-energy relationship confirms a systematic increase in reactivity with increasing σp values, allowing reliable prediction of relative rates [2].

Reactivity trend
Class-level inference
Br (σp=0.23) increases electrophilicity
Supports acylation rate predictability
Qualitative trend; linear free-energy relationship
Physical Organic Chemistry Reaction Kinetics Hammett Analysis

Physical Properties vs. Benzoic Anhydride

The presence of two bromine atoms significantly alters the solid-state properties of 4-bromobenzoic anhydride relative to the parent benzoic anhydride. 4-Bromobenzoic anhydride melts at 216 °C with a predicted density of 1.752 g/cm³ , whereas benzoic anhydride melts at 42–44 °C and has a density of approximately 1.2 g/cm³ [1]. This substantial difference in melting point (ΔTm ≈ 173 °C) and density (Δρ ≈ 0.55 g/cm³) arises from the increased molecular weight and enhanced intermolecular interactions imparted by the bromine atoms.

Solid-state properties
Cross-study comparable
MP 216 °C (Δ +173 °C vs benzoic anhydride)
Facilitates recrystallization and storage
Practical handling distinction
Materials Science Process Chemistry Analytical Chemistry

4-Bromobenzoic Anhydride: Validated Applications


α-Amylase Inhibitor Synthesis for Diabetes Research

Utilize 4-bromobenzoic anhydride as a precursor to 4-bromobenzohydrazide, which is then condensed with substituted aldehydes to generate a library of hydrazone-Schiff base derivatives. As demonstrated in [1], several compounds from this scaffold exhibit sub-micromolar IC50 values against α-amylase (as low as 0.21 μM), outperforming acarbose (1.34 μM). This application is directly supported by the quantitative inhibition data in Section 3, Evidence Item 1 [1].

Enantioselective Amine Resolution by Solid-Gas Reaction

Employ crystalline p-bromobenzoic anhydride in a solid-gas reaction with racemic amines (e.g., phenylethylamine) to achieve enantiomeric enrichment without chiral auxiliaries. The chiral crystal lattice of p-bromobenzoic anhydride imparts enantioselectivity, yielding amide products with at least 20% ee [1]. This scenario is validated by the direct head-to-head comparison data in Section 3, Evidence Item 2 [1].

Accelerated Acyl Transfer Reactions

Select 4-bromobenzoic anhydride over less electrophilic anhydrides (e.g., p-methoxybenzoic anhydride) when reaction rate is a critical parameter. The electron-withdrawing para-bromo group enhances carbonyl electrophilicity, promoting faster acylation kinetics under acid-catalyzed conditions [1]. This application is supported by class-level inference from Hammett linear free-energy relationships, as detailed in Section 3, Evidence Item 3 [1][2].

Crystallization and Solid-State Advantages

In process chemistry and materials science, the high melting point (216 °C) and crystalline nature of 4-bromobenzoic anhydride facilitate purification by recrystallization and enable solid-state characterization techniques (e.g., X-ray diffraction). This practical advantage over low-melting anhydrides like benzoic anhydride (MP 42 °C) simplifies handling and storage [1][2]. This scenario is derived from the physical property differentiation evidence in Section 3, Evidence Item 4 [1][2].

Application
Selection Property
Validation Focus
Derivatization for enzyme target studies
4-Bromobenzoyl scaffold reactivity
Inhibitor activity screening
Enantioselective amine derivatization
Chiral crystal lattice
Enantiomeric excess evaluation
Acyl transfer reaction development
Carbonyl electrophilicity
Reaction rate optimization
Solid-state and process chemistry
High melting point and crystallinity
Purification and handling robustness

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